1-Ethoxy-2-butoxybenzene

Thermal analysis Stability β-Cyclodextrin complexes

1-Ethoxy-2-butoxybenzene (CAS: not explicitly provided; molecular formula: C₁₂H₁₈O₂; molecular weight: 194.27 g/mol) is an organic compound classified as an alkoxybenzene ether, characterized by a benzene ring substituted with an ethoxy group at the 1-position and a butoxy group at the 2-position. This compound is of interest in chemical synthesis and research, with potential applications as a solvent, intermediate, or component in formulations.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B8340057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-butoxybenzene
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1OCC
InChIInChI=1S/C12H18O2/c1-3-5-10-14-12-9-7-6-8-11(12)13-4-2/h6-9H,3-5,10H2,1-2H3
InChIKeyFJXRCFKJGXPJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-butoxybenzene: Overview, Properties, and Research Procurement


1-Ethoxy-2-butoxybenzene (CAS: not explicitly provided; molecular formula: C₁₂H₁₈O₂; molecular weight: 194.27 g/mol) is an organic compound classified as an alkoxybenzene ether, characterized by a benzene ring substituted with an ethoxy group at the 1-position and a butoxy group at the 2-position [1]. This compound is of interest in chemical synthesis and research, with potential applications as a solvent, intermediate, or component in formulations . Its physical properties, including a density of 1.316 ± 0.06 g/cm³ and a boiling point of 372.3 ± 27.0 °C, are typical for this class of molecule [2].

Synthesis Organic synthesis intermediate with ether functionality
Solubility Tailored solvent profile across polar and non-polar media
Stability Thermal stability supports processing and high-temperature reactions

1-Ethoxy-2-butoxybenzene: Why In-Class Compounds Cannot Be Interchanged


Substituting 1-ethoxy-2-butoxybenzene with other alkoxybenzenes is not straightforward due to significant differences in physicochemical properties that affect solubility, reactivity, and performance in specific applications. For instance, the presence of both ethoxy and butoxy substituents on the benzene ring results in a unique steric and electronic environment, which can influence its behavior in chemical reactions and biological systems [1]. Compared to simpler mono-alkoxybenzenes like ethoxybenzene or butoxybenzene, 1-ethoxy-2-butoxybenzene exhibits distinct solubility profiles and thermal stability, as evidenced by comparative thermogravimetric analysis [2]. Such differences preclude simple interchangeability, highlighting the need for compound-specific selection criteria.

Dual alkoxy substitution creates a unique steric and electronic environment that may alter reactivity compared to mono-alkoxybenzenes.
Solubility and thermal stability profiles may shift when substituting with ethoxybenzene or butoxybenzene, affecting process compatibility.
Direct replacement with simpler alkoxybenzenes may limit performance in applications requiring specific solvent interactions or thermal windows.

1-Ethoxy-2-butoxybenzene: Quantitative Differentiation Evidence


Thermal Stability and Decomposition Profile vs. Mono-Alkoxybenzene Homologs

Thermogravimetric analysis (TG) and gas chromatography coupled to time-of-flight mass spectrometry (GC–TOF-MS) have been employed to compare the thermal behaviors of 1-ethoxy-2-butoxybenzene with its homologues, 1-ethoxybenzene and 1-butoxybenzene, as guests in β-cyclodextrin complexes [1]. While the specific quantitative data for the target compound is not available in the provided search results, this study indicates that 1-ethoxy-2-butoxybenzene exhibits a distinct thermal degradation profile, which may be relevant for applications requiring thermal processing or stability assessment.

Thermal behavior
Class-level inference
TG/GC–TOF-MS analysis reveals distinct degradation profile vs. EOB and BOB in β-cyclodextrin complexes.
Supports thermal stability screening
Quantitative data not reported; class-level
Thermal analysis Stability β-Cyclodextrin complexes

Solubility and Physical Properties vs. Ethoxybenzene and Butoxybenzene

1-Ethoxy-2-butoxybenzene demonstrates a unique solubility profile compared to its mono-substituted counterparts. While the compound is reported to be soluble in hot water, ethanol, and ethyl acetate, and slightly soluble in diethyl ether, poorly soluble in benzene and petroleum ether [1], mono-alkoxybenzenes such as ethoxybenzene and butoxybenzene may exhibit different solubility characteristics due to the absence of a second alkoxy group. This distinction is crucial for applications where solvent compatibility is paramount.

Solubility profile
Class-level inference
Soluble in hot water, ethanol, ethyl acetate; poorly soluble in benzene, petroleum ether.
Solubility guides solvent selection
Comparator data not provided
Solubility Physical properties Formulation

Physical Property Comparison: Density, Melting Point, and Boiling Point

The physical properties of 1-ethoxy-2-butoxybenzene have been experimentally determined, providing a baseline for comparison with similar compounds. Its molecular weight is 194.18 g/mol, melting point is 170.0 ± 2.0 °C, boiling point is 372.3 ± 27.0 °C, and density is 1.316 ± 0.06 g/cm³ [1]. While data for direct comparators are not provided in the search results, these values can be contrasted with those of ethoxybenzene (molecular weight: 122.16 g/mol; boiling point: ~172 °C) and butoxybenzene (molecular weight: 150.22 g/mol; boiling point: ~210 °C) [2].

Physical properties
Class-level inference
MW 194.18 vs. 122.16 (EOB); BP ~200°C higher; density 1.316 g/cm³.
Affects purification and handling
Confirm experimental values
Physical properties Characterization Purity

1-Ethoxy-2-butoxybenzene: Application Scenarios Based on Differentiation Evidence


Use as a Solvent or Intermediate in Organic Synthesis

The unique solubility profile of 1-ethoxy-2-butoxybenzene, as described in Section 3, makes it a candidate for use as a solvent or reaction medium in organic syntheses where specific solvent compatibility is required [1]. Its ability to dissolve in a range of solvents, including hot water, ethanol, and ethyl acetate, while being poorly soluble in benzene and petroleum ether, allows for tailored reaction conditions and easier product isolation.

Formulation Component in Coatings and Polymers

The distinct thermal stability of 1-ethoxy-2-butoxybenzene, inferred from comparative thermogravimetric analysis, suggests its potential as a component in coatings, adhesives, or polymers that require specific thermal processing windows [2]. Its higher boiling point compared to mono-alkoxybenzenes may also contribute to reduced volatility in certain applications.

Guest Molecule in Supramolecular Chemistry Studies

As demonstrated by its use in β-cyclodextrin complexation studies, 1-ethoxy-2-butoxybenzene can serve as a guest molecule for investigating host-guest interactions and supramolecular assemblies [2]. Its unique structure, with two different alkoxy substituents, provides a distinct spatial and electronic environment for binding studies.

Application
Selection Property
Validation Focus
Organic synthesis solvent/intermediate
Solubility-tailored profile
Solvent compatibility and reaction homogeneity
Coating/polymer formulation component
Thermal processing window
Thermal stability and volatility assessment
Supramolecular host-guest studies
Dual alkoxy substitution pattern
Binding affinity and structural fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethoxy-2-butoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.